molecular formula C21H13N3O2S B289938 14-(4-acetylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

14-(4-acetylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

Cat. No.: B289938
M. Wt: 371.4 g/mol
InChI Key: BPDZRGXSQWBXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-acetylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrimido-thieno-quinoline core, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-acetylphenylamine with a suitable thieno[2,3-b]quinoline derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by cyclization to form the desired pyrimido-thieno-quinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-acetylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-acetylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For instance, its anticancer activity may involve inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Pyrano[4’,3’:4,5]pyrido[2,3-b]thieno[3,2-d]pyrimidine derivatives
  • Pyrimido[5’,4’:2,3]-thieno[2,3-c]isoquinoline derivatives
  • Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives

Uniqueness

3-(4-acetylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one stands out due to its unique combination of a pyrimido-thieno-quinoline core, which imparts distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H13N3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

14-(4-acetylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

InChI

InChI=1S/C21H13N3O2S/c1-12(25)13-6-8-15(9-7-13)24-11-22-18-16-10-14-4-2-3-5-17(14)23-20(16)27-19(18)21(24)26/h2-11H,1H3

InChI Key

BPDZRGXSQWBXJN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34

Origin of Product

United States

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